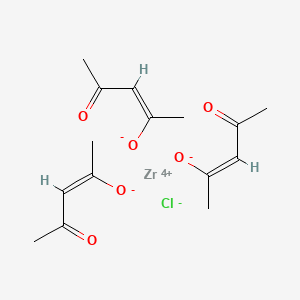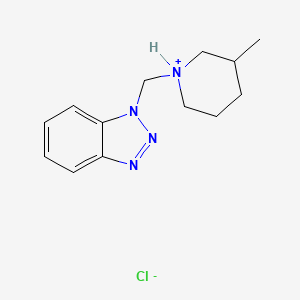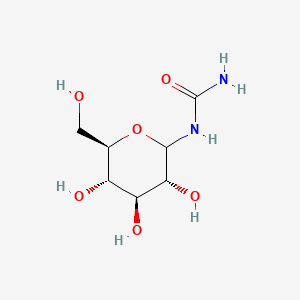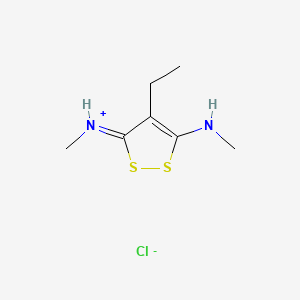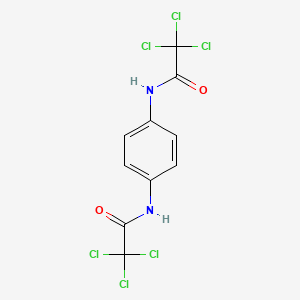![molecular formula C18H17IN2O2 B13730549 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles in a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while substitution of the iodo group can result in various substituted indole derivatives .
Aplicaciones Científicas De Investigación
4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, leading to changes in cellular processes. For example, it may bind to and inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxytryptamine: Another indole derivative with similar structural features.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Shares the indole core and methoxy group.
Uniqueness
4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide is unique due to the presence of the iodo group and the benzamide moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C18H17IN2O2 |
|---|---|
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
4-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17IN2O2/c1-23-15-6-7-17-16(10-15)13(11-21-17)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |
Clave InChI |
IBZRVQQQPNRCAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


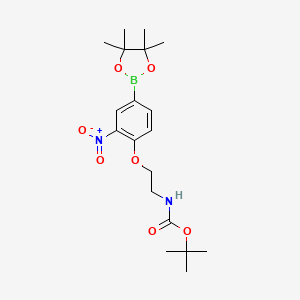
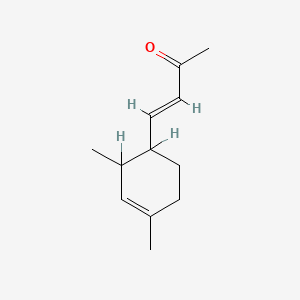
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
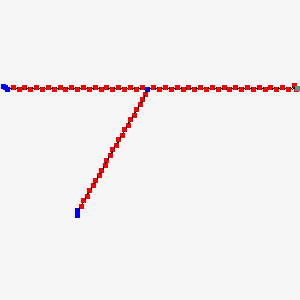
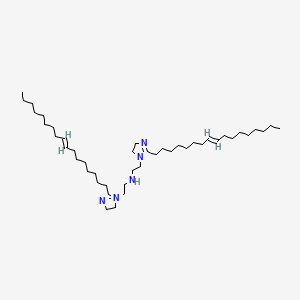
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
